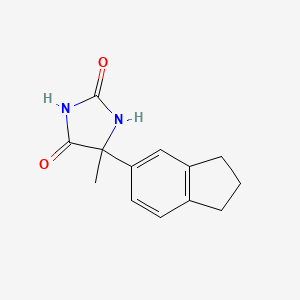
5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Es wird durch die CAS-Nummer 956411-90-8 identifiziert und ist bei verschiedenen wissenschaftlichen Lieferanten erhältlich .
Präparationsmethoden
Die synthetischen Wege und Reaktionsbedingungen für WAY-637300 sind in der öffentlichen Literatur nicht umfassend dokumentiert. Es wird typischerweise in spezialisierten Laboren unter kontrollierten Bedingungen synthetisiert. Industrielle Produktionsmethoden für solche Verbindungen beinhalten häufig mehrstufige Syntheseprozesse, einschließlich Reinigungs- und Charakterisierungsschritten, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for WAY-637300 are not widely documented in public literature. it is typically synthesized in specialized laboratories under controlled conditions. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization steps to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
WAY-637300 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für das gewünschte Ergebnis. Beispielsweise können Oxidationsreaktionen Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid beinhalten, während Reduktionsreaktionen Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid verwenden könnten. Substitutionsreaktionen beinhalten oft halogenierte Verbindungen und geeignete Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
WAY-637300 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Reagenz in verschiedenen Syntheseprozessen verwendet. In der Biologie kann es verwendet werden, um zelluläre Prozesse und molekulare Wechselwirkungen zu untersuchen. Industriell kann WAY-637300 bei der Herstellung von Spezialmaterialien und Chemikalien eingesetzt werden .
Wirkmechanismus
Der Wirkmechanismus von WAY-637300 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Obwohl detaillierte Informationen zu seinem Mechanismus nicht leicht zugänglich sind, ist bekannt, dass es seine Wirkungen durch Bindung an bestimmte Rezeptoren oder Enzyme ausübt und so deren Aktivität moduliert. Diese Wechselwirkung kann zu verschiedenen biologischen Reaktionen führen, abhängig vom Kontext, in dem die Verbindung verwendet wird .
Wissenschaftliche Forschungsanwendungen
WAY-637300 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used to study cellular processes and molecular interactionsIndustrially, WAY-637300 can be used in the production of specialized materials and chemicals .
Vergleich Mit ähnlichen Verbindungen
WAY-637300 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen umfassen solche mit analogen Strukturen oder funktionellen Gruppen, die vergleichbare chemische und biologische Eigenschaften aufweisen. Zu diesen ähnlichen Verbindungen gehören möglicherweise WAY-100635 und WAY-600, die ebenfalls in der wissenschaftlichen Forschung wegen ihrer unterschiedlichen Eigenschaften verwendet werden .
Eigenschaften
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(11(16)14-12(17)15-13)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSLVZUWIGWQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














